molecular formula C13H9ClFNO B018288 2-Amino-5-chloro-2'-fluorobenzophenone CAS No. 784-38-3

2-Amino-5-chloro-2'-fluorobenzophenone

Cat. No.: B018288
CAS No.: 784-38-3
M. Wt: 249.67 g/mol
InChI Key: GTGMXPIQRQSORU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Amino-5-chloro-2’-fluorobenzophenone is iron (III) in environmental waters, soils, and industrial effluent samples . It acts as an electrophilic coupling reagent in the determination of iron (III) concentrations .

Mode of Action

2-Amino-5-chloro-2’-fluorobenzophenone interacts with its target through an electrophilic coupling reaction . This interaction leads to changes in the iron (III) concentrations, which can be measured and analyzed .

Biochemical Pathways

It is known that the compound can be used in the synthesis of various organic compounds, including 2,4-disubstituted quinolones, 6-chloro-2-methyl-4-(2-fluorophenyl) quinazoline, n-desalkylflurazepam, benzotriazepines, and diazepam-related benzodiazepines . These compounds may have various downstream effects on different biochemical pathways.

Result of Action

The primary result of the action of 2-Amino-5-chloro-2’-fluorobenzophenone is the determination of iron (III) concentrations in various environmental samples . Additionally, it can be used to synthesize a variety of organic compounds, which may have various molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of 2-Amino-5-chloro-2’-fluorobenzophenone can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . Furthermore, it is known to be incompatible with strong oxidizing agents , which suggests that its stability and efficacy could be compromised in oxidative environments.

Biological Activity

2-Amino-5-chloro-2'-fluorobenzophenone (CAS Number: 784-38-3) is an organic compound belonging to the benzophenone family, characterized by the presence of an amino group and halogen substituents. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉ClFNO, with a molecular weight of approximately 267.66 g/mol. The structural features include:

  • An amino group (-NH₂) that can form hydrogen bonds.
  • A chlorine atom at the 5-position and a fluorine atom at the 2'-position, which can influence the compound's reactivity and binding affinity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can act as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme implicated in steroid metabolism .
  • Protein Binding : The amino group facilitates hydrogen bonding with proteins, enhancing the compound's affinity for specific targets. This characteristic is crucial for its role as a ligand in biochemical assays.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound, highlighting its potential applications in drug development.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits 17β-HSD with significant potency; potential for steroid regulation
Antimicrobial PropertiesExhibits activity against various bacterial strains
Interaction with ProteinsForms stable complexes with target proteins through hydrogen bonding

Synthesis and Applications

The synthesis of this compound typically involves multi-step chemical reactions, including bromination, fluorination, and amination processes. These reactions are optimized for high yield and purity under controlled conditions.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
BrominationElectrophilic SubstitutionBromine, Lewis Acid
FluorinationElectrophilic SubstitutionFluoride Source
AminationNucleophilic SubstitutionAmine Source

Properties

IUPAC Name

(2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGMXPIQRQSORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057832
Record name 2-Amino-5-chloro-2'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-38-3
Record name 2-Amino-5-chloro-2′-fluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chloro-2'-fluorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-chloro-2'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-chloro-2'-fluorobenzophenone
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the principle behind using MFB for the spectrophotometric determination of Iron(III) and Chromium (VI)?

A1: MFB acts as an oxidative electrophilic coupling reagent. Both Iron(III) [, ] and Chromium(VI) [, ] can oxidize MFB in an acidic environment. Following oxidation, MFB can couple with phenoxazine (PNZ) to form a red-colored derivative. This derivative exhibits maximum absorbance at 520 nm, allowing for spectrophotometric quantification of the metal ions.

Q2: What are the advantages of using MFB as a spectrophotometric reagent for environmental analysis?

A2: The research highlights several advantages of using MFB:

  • Sensitivity: The methods exhibit good sensitivity, allowing for the determination of trace concentrations of Iron(III) and Chromium(VI) in environmental samples like water and soil [, ].
  • Stability: The red-colored derivative formed after coupling with PNZ is stable for up to 12 hours, providing sufficient time for accurate measurements [, ].
  • Selectivity: The methods demonstrate good selectivity for the target metal ions, even in the presence of various other ions commonly found in environmental samples [, ].

Q3: How does the performance of MFB compare to other methods for determining Iron (III) and Chromium (VI)?

A3: The research papers compare the developed methods using MFB with standard reference methods. Statistical analysis using Student’s t-test and variance ratio F-test suggests that the MFB methods are statistically comparable in terms of accuracy and precision to the reference methods [, ]. This indicates that MFB can be a reliable alternative for the spectrophotometric determination of these metal ions.

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